2-(4-Hydroxyphenyl)propanoic acid

Catalog No.
S584760
CAS No.
938-96-5
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxyphenyl)propanoic acid

CAS Number

938-96-5

Product Name

2-(4-Hydroxyphenyl)propanoic acid

IUPAC Name

2-(4-hydroxyphenyl)propanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6,10H,1H3,(H,11,12)

InChI Key

ZHMMPVANGNPCBW-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)O)C(=O)O

Synonyms

2-(4-hydroxyphenyl)propionic acid, 2-HPPA cpd

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(=O)O

Identification and Properties:

2-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, is an organic compound classified as a phenylpropanoic acid. It possesses a molecular formula of C₉H₁₀O₃ and a molecular weight of 166.17 g/mol. Phloretic acid exists in a racemic mixture, meaning it comprises equal amounts of two non-superimposable mirror-image isomers, designated as (2R)- and (2S)-2-(4-hydroxyphenyl)propanoic acid [].

Occurrence and Natural Sources:

Phloretic acid is found naturally in various plants, including apples, pears, and grapes, where it contributes to their flavor profile []. Additionally, it has been identified in Aloe vera and other plant species [].

Role in Plant Metabolism:

Phloretic acid plays a role in plant defense mechanisms. It serves as a precursor for the biosynthesis of various secondary metabolites, including dihydrochalcones and phloretic acid esters, which possess antimicrobial and antifungal properties [].

Potential Biological Activities:

While research is ongoing, studies suggest that phloretic acid might exhibit various biological activities, including:

  • Antioxidant properties: Studies suggest phloretic acid may possess antioxidant properties, potentially contributing to its role in plant defense mechanisms [].
  • Antimicrobial activity: Phloretic acid might exhibit antimicrobial activity against certain bacterial and fungal strains. However, further investigation is needed to understand its potential applications.
  • Enzyme inhibition: Phloretic acid has been shown to inhibit specific enzymes, such as tyrosinase, which is involved in melanin production. This finding suggests potential applications in the development of skin-lightening agents, but further research is necessary.

2-(4-Hydroxyphenyl)propanoic acid, also known as 4-hydroxyhydratropate, is a member of the phenylpropanoic acid class of organic compounds. Its chemical structure features a benzene ring conjugated to a propanoic acid, characterized by the presence of a hydroxyl group at the para position of the phenyl ring. The compound has the molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of approximately 166.06 g/mol. It is represented by the IUPAC name 2-(4-hydroxyphenyl)propanoic acid and has a CAS Registry Number of 938-96-5. This compound is notable for its potential biological activities and applications in various fields, particularly in pharmaceuticals and biochemistry .

2-(4-Hydroxyphenyl)propanoic acid can undergo various chemical transformations. Notably, it can participate in sulfation reactions catalyzed by sulfotransferase enzymes, leading to the formation of sulfated derivatives. For example, it can be converted into 2-[4-(sulfooxy)phenyl]propanoic acid through sulfation processes . Additionally, it can react to form more complex structures such as 6-[4-(1-carboxyethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, indicating its versatility in synthetic chemistry .

Research indicates that 2-(4-Hydroxyphenyl)propanoic acid exhibits significant biological activities, including antioxidant and anticancer properties. It has been studied for its ability to reduce cell viability in cancer cell lines, such as A549 non-small cell lung cancer cells, demonstrating cytotoxic effects comparable to standard chemotherapeutic agents like doxorubicin and cisplatin . Furthermore, derivatives of this compound have shown promising results in antioxidant assays, highlighting its potential as a scaffold for developing novel therapeutic agents .

Synthesis of 2-(4-Hydroxyphenyl)propanoic acid can be achieved through various methods:

  • Direct Alkylation: This method involves the alkylation of phenolic compounds with propanoic acid derivatives.
  • Esterification: The reaction between salicylic acid and propanoic anhydride can yield the desired product.
  • Biocatalytic Methods: Enzymatic reactions utilizing specific enzymes can also facilitate the synthesis of this compound in a more environmentally friendly manner.

These methods provide flexibility in producing 2-(4-Hydroxyphenyl)propanoic acid with varying yields and purities depending on the conditions used .

2-(4-Hydroxyphenyl)propanoic acid finds applications primarily in:

  • Pharmaceuticals: Due to its antioxidant and anticancer properties, it is explored for potential use in drug development.
  • Cosmetics: Its antioxidant activity makes it suitable for incorporation into skincare products.
  • Food Industry: As an antioxidant, it may be used to enhance food preservation.

These applications underscore its significance across multiple sectors .

Studies have investigated the interaction of 2-(4-Hydroxyphenyl)propanoic acid with various biological systems. It has been shown to interact with neurotransmitter systems through sulfation mechanisms, affecting the metabolism of phenolic drugs and neurotransmitters like dopamine and serotonin . Additionally, its derivatives have been evaluated for their interactions with cancer cell lines, revealing structure-dependent effects on cell viability and migration .

Several compounds share structural similarities with 2-(4-Hydroxyphenyl)propanoic acid. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Amino-3-(4-hydroxyphenyl)propanoic acid556-03-6Amino group addition enhances biological activity
2,2-Bis(4-hydroxyphenyl)propionic acid92549-67-2Contains two hydroxyphenyl groups; higher molecular weight
3-(2-Hydroxyphenyl)propanoateC01198Hydroxyl group at different position; varied reactivity

These compounds illustrate different functional groups or structural modifications that impact their biological activities and applications compared to 2-(4-Hydroxyphenyl)propanoic acid. The unique hydroxyl positioning in 2-(4-Hydroxyphenyl)propanoic acid contributes to its distinct properties and interactions within biological systems .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (86.36%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (13.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

938-96-5

Wikipedia

4-Hydroxyhydratropate

Dates

Modify: 2023-08-15

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